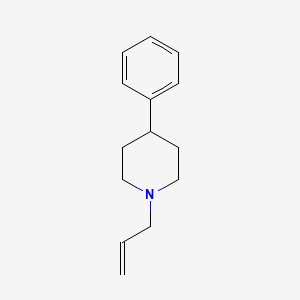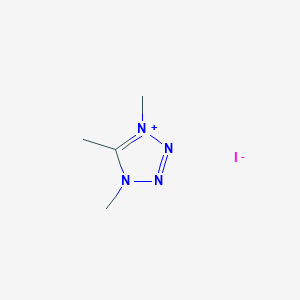
1,4,5-Trimethyltetrazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Trimethyltetrazolium iodide is a chemical compound belonging to the tetrazolium family Tetrazolium salts are known for their applications in various scientific fields due to their unique chemical properties
Vorbereitungsmethoden
1,4,5-Trimethyltetrazolium iodide can be synthesized through the reaction of methyl iodide with 1,5-dimethyltetrazole . The reaction typically involves the use of a solvent such as acetonitrile and is carried out under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction and optimizing the conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,4,5-Trimethyltetrazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form formazan derivatives, which are often brightly colored and used in various assays.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions vary but often include formazan derivatives and other substituted tetrazolium salts.
Wissenschaftliche Forschungsanwendungen
1,4,5-Trimethyltetrazolium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is employed in cell viability assays, where it is reduced to formazan by living cells, indicating metabolic activity.
Industry: The compound can be used in the development of sensors and other analytical tools.
Wirkmechanismus
The mechanism by which 1,4,5-Trimethyltetrazolium iodide exerts its effects involves its reduction to formazan derivatives. This reduction is typically catalyzed by cellular enzymes, indicating metabolic activity. The molecular targets and pathways involved include various dehydrogenases and other enzymes that facilitate the reduction process .
Vergleich Mit ähnlichen Verbindungen
1,4,5-Trimethyltetrazolium iodide can be compared to other tetrazolium salts such as 1,3,5-Trimethyltetrazolium iodide and 2,3,5-Triphenyltetrazolium chloride. While all these compounds share a common tetrazole ring structure, they differ in their substituents and, consequently, their chemical properties and applications. For instance, 2,3,5-Triphenyltetrazolium chloride is widely used in microbiology for detecting bacterial growth, whereas this compound is more commonly used in chemical assays .
Eigenschaften
CAS-Nummer |
36739-73-8 |
|---|---|
Molekularformel |
C4H9IN4 |
Molekulargewicht |
240.05 g/mol |
IUPAC-Name |
1,4,5-trimethyltetrazol-1-ium;iodide |
InChI |
InChI=1S/C4H9N4.HI/c1-4-7(2)5-6-8(4)3;/h1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OQRZBHQKFUCKEL-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](N=NN1C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


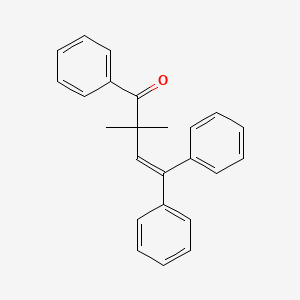
![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
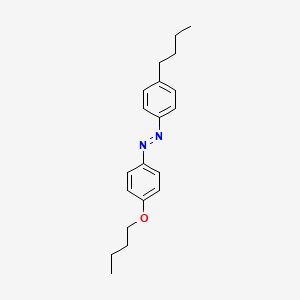
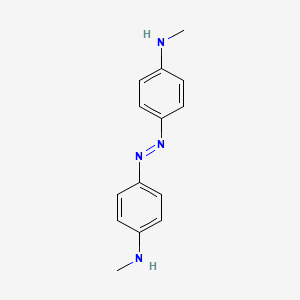
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)
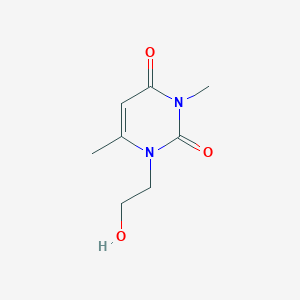

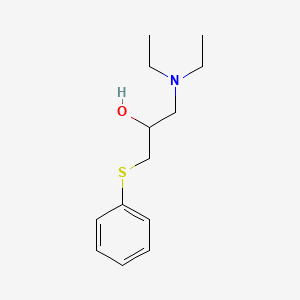
![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
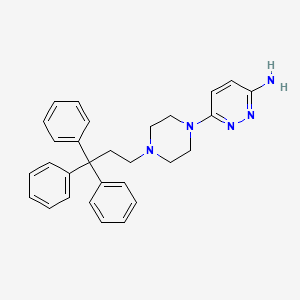
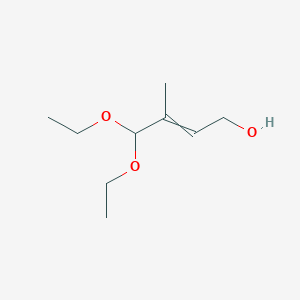
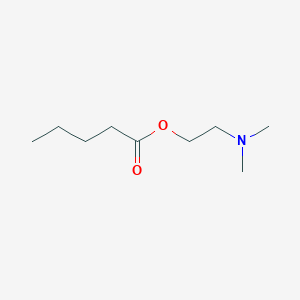
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
